molecular formula C7H11ClN4O B12331833 7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine

7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine

Cat. No.: B12331833
M. Wt: 202.64 g/mol
InChI Key: QRBWNOWYWXMHKV-UHFFFAOYSA-N
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Description

7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine is a complex organic compound with a unique structure that includes a benzotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzotriazine compounds.

Scientific Research Applications

7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin: This compound shares some structural similarities but differs in its functional groups and overall structure.

    1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo-exo-5,8-dimethanonaphthalene: Another compound with a complex ring structure but different chemical properties.

Uniqueness

7-Chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine is unique due to its specific benzotriazine ring and the presence of both chloro and oxido groups

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

7-chloro-1-oxido-4a,5,6,7,8,8a-hexahydro-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C7H11ClN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h4-6H,1-3H2,(H2,9,10)

InChI Key

QRBWNOWYWXMHKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)[N+](=NC(=N2)N)[O-]

Origin of Product

United States

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